N-(Azido-PEG3)-PEG4-t-butyl ester
Description
Significance of Azido-Functionalized PEG Linkers in Contemporary Research Paradigms
Azido-functionalized Polyethylene Glycol (PEG) derivatives are at the forefront of conjugation chemistry and targeted drug delivery research. nih.govnih.gov The strategic incorporation of an azide (B81097) (N3) group into the PEG structure provides a versatile chemical handle for a variety of bioconjugation reactions. precisepeg.com This "PEGylation" process can enhance the pharmacological properties of molecules by increasing water solubility, improving resistance to enzymatic degradation, and reducing immune responses. researchgate.netnih.gov
The primary utility of azido-PEG linkers lies in their ability to participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). precisepeg.comadcreviews.com These reactions are highly efficient and specific, allowing for the precise and stable attachment of PEG linkers to molecules containing an alkyne group. adcreviews.com This level of control is crucial in the development of sophisticated drug delivery systems, such as antibody-drug conjugates (ADCs), where precise linking of a cytotoxic drug to an antibody is essential for therapeutic efficacy. adcreviews.combroadpharm.com
Furthermore, the azide group can also be reduced to a primary amine, offering an alternative pathway for conjugation. precisepeg.com This dual reactivity expands the toolkit available to researchers for creating complex molecular architectures. Azido-PEG linkers are also instrumental in the surface modification of nanoparticles and in the construction of hydrogels for tissue engineering and regenerative medicine. alfa-chemistry.com
Role of N-(Azido-PEG3)-PEG4-t-butyl ester within Bifunctional Linker Design
This compound is a prime example of a heterobifunctional PEG linker, designed with two distinct reactive groups for sequential conjugation reactions. broadpharm.comprecisepeg.com This particular molecule features an azide group at one end and a t-butyl ester group at the other, separated by a PEG spacer. broadpharm.comprecisepeg.com The azide group is readily available for click chemistry reactions with alkyne-containing molecules. broadpharm.com
The t-butyl ester group serves as a protected carboxylic acid. This protecting group is stable under many reaction conditions but can be removed under mild acidic conditions to reveal a free carboxylic acid. broadpharm.com This newly exposed functional group can then be activated to react with amine groups on proteins, peptides, or other biomolecules. axispharm.com This orthogonal reactivity allows for a step-wise construction of complex bioconjugates.
The branched structure and the defined length of the PEG chains in this compound provide spatial separation between the conjugated molecules, which can be critical for maintaining their individual functions. precisepeg.comaxispharm.com This linker is particularly valuable in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which require the precise linking of a ligand for a target protein and a ligand for an E3 ubiquitin ligase. medchemexpress.com
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C23H46N4O9 |
| Molecular Weight | 522.64 g/mol |
| Purity | >96% |
| Functional Group 1 | Azide |
| Reactive Partner 1 | Alkyne, Cyclooctyne (B158145) |
| Functional Group 2 | t-butyl ester |
| Reactive Partner 2 | Amine (after deprotection) |
This data is compiled from multiple sources. precisepeg.com
Historical Development and Evolution of Azide-Alkyne Cycloaddition in Bioconjugation
The foundation of the azide-alkyne cycloaddition was laid by Rolf Huisgen, who first described the 1,3-dipolar cycloaddition between azides and alkynes. wikipedia.org This thermal reaction, however, required high temperatures and often resulted in a mixture of regioisomers, limiting its utility in biological systems. wikipedia.org
A significant breakthrough occurred in 2002 when Morten Meldal and K. Barry Sharpless independently reported the copper(I)-catalyzed version of the reaction (CuAAC). wikipedia.org The use of a copper catalyst dramatically accelerated the reaction rate and, crucially, yielded only the 1,4-regioisomer of the 1,2,3-triazole product. wikipedia.orgresearchgate.net This high degree of reliability and specificity led Sharpless to categorize it as a "click reaction." wikipedia.org The CuAAC reaction's efficiency in aqueous solutions made it highly suitable for bioconjugation. researchgate.net
To address concerns about the potential toxicity of the copper catalyst in living systems, Carolyn Bertozzi and her colleagues developed the strain-promoted azide-alkyne cycloaddition (SPAAC) in 2004. nih.gov This iteration of the reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a metal catalyst. nih.gov While SPAAC is not regiospecific, its bioorthogonality has made it an invaluable tool for in vivo imaging and labeling studies. nih.gov
Further refinements have included the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which selectively produces the 1,5-triazole regioisomer, and silver-catalyzed reactions. wikipedia.org This continual evolution of azide-alkyne cycloaddition chemistry has solidified its position as one of the most powerful and versatile ligation strategies in chemical biology. eui.eu
Table 2: Evolution of Azide-Alkyne Cycloaddition
| Reaction Type | Catalyst | Key Features | Primary Application |
| Huisgen Cycloaddition | Thermal | Forms a mixture of 1,4 and 1,5-triazole isomers. | General organic synthesis |
| CuAAC | Copper(I) | Regiospecific formation of 1,4-triazole; High reaction rates. | Bioconjugation, materials science |
| SPAAC | None (strain-promoted) | Bioorthogonal (no metal catalyst); Forms a mixture of regioisomers. | Live-cell imaging, in vivo chemistry |
| RuAAC | Ruthenium | Regiospecific formation of 1,5-triazole. | Synthesis of specific triazole isomers |
This information is synthesized from multiple research articles. wikipedia.orgnih.gov
Properties
Molecular Formula |
C23H46N4O9 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C23H46N4O9/c1-23(2,3)36-22(28)4-8-29-12-16-33-20-21-35-18-14-31-10-6-25-5-9-30-13-17-34-19-15-32-11-7-26-27-24/h25H,4-21H2,1-3H3 |
InChI Key |
LUXGMTDJUGRSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Considerations for N Azido Peg3 Peg4 T Butyl Ester
Convergent and Divergent Synthetic Routes to Azido-PEG-t-butyl ester Constructs
The construction of asymmetrically functionalized PEG linkers like N-(Azido-PEG3)-PEG4-t-butyl ester can be approached through two primary synthetic strategies: convergent and divergent synthesis.
Divergent Synthesis: This approach typically begins with a symmetric or mono-protected PEG chain, followed by sequential modification of the terminal hydroxyl groups. google.com For instance, a commercially available mono-protected PEG, such as monomethoxy-PEG (mPEG), can be used as a starting material. The single terminal hydroxyl group can be chemically modified in a stepwise fashion to introduce the desired functionalities. A common method involves the activation of the hydroxyl group, for example, by converting it to a mesylate or tosylate, which is a good leaving group. adcreviews.com This is then followed by nucleophilic substitution with sodium azide (B81097) to introduce the azide functionality. The protecting group on the other terminus can then be removed and modified to introduce the t-butyl ester.
An alternative divergent route starts with a di-hydroxyl PEG. One hydroxyl group is first protected, allowing for the selective modification of the other terminus to introduce the azide group. Following this, the protecting group is removed, and the newly exposed hydroxyl group is converted to the t-butyl ester. This sequential modification allows for the controlled introduction of different functional groups at each end of the PEG chain. rsc.org
Convergent Synthesis: In a convergent approach, two different, pre-functionalized PEG fragments are synthesized separately and then joined together. rsc.org For the synthesis of this compound, this could involve synthesizing an azido-PEG3 fragment and a PEG4-t-butyl ester fragment independently. These two fragments would then be coupled together. While this method can be more efficient for producing longer, discrete PEG chains, it requires careful planning of the coupling chemistry to ensure high yields and avoid the formation of homodimers. nih.gov For a relatively short linker like this compound, a divergent approach starting from a suitable PEG precursor is often more practical and common in academic research settings.
A plausible synthetic pathway for this compound, based on analogous syntheses of heterobifunctional PEGs, is outlined below. This multi-step process represents a common strategy employed in academic laboratories.
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Tosylation | p-Toluenesulfonyl chloride (TsCl), Triethylamine (B128534) (TEA), Dichloromethane (B109758) (DCM), 0 °C to RT | Activation of the terminal hydroxyl group of a PEG precursor. |
| 2 | Azidation | Sodium azide (NaN₃), Dimethylformamide (DMF), 80-100 °C | Introduction of the azide functionality via nucleophilic substitution. |
| 3 | Esterification | Tert-butyl bromoacetate (B1195939), Potassium t-butoxide, Tetrahydrofuran (B95107) (THF), RT | Formation of the t-butyl ester on the other terminus. |
| 4 | Deprotection (if applicable) | Trifluoroacetic acid (TFA), Dichloromethane (DCM), RT | Removal of a protecting group from the carboxylic acid terminus, if necessary. |
This table represents a generalized synthetic scheme. Specific reaction times, temperatures, and stoichiometries would need to be optimized for the specific PEG starting material.
Optimization of Reaction Conditions for High-Yield Synthesis of this compound
Achieving a high yield in the synthesis of this compound necessitates careful optimization of each reaction step. Key parameters that influence the reaction outcome include the choice of reagents, solvent, temperature, and reaction time.
For the initial activation of the hydroxyl group, mesyl chloride or tosyl chloride are commonly used. The reaction is typically carried out at low temperatures (e.g., 0 °C) to control reactivity and in the presence of a base like triethylamine to neutralize the generated acid. nih.gov The choice of solvent is also critical; anhydrous solvents such as dichloromethane or tetrahydrofuran are preferred to prevent hydrolysis of the activating agent and the product.
The subsequent azidation step involves the nucleophilic substitution of the mesylate or tosylate group with sodium azide. This reaction is often performed in a polar aprotic solvent like dimethylformamide (DMF) to enhance the solubility of the azide salt and facilitate the SN2 reaction. nih.gov Heating the reaction mixture is generally required to drive the reaction to completion, with typical temperatures ranging from 80 to 100 °C. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is crucial to determine the optimal reaction time and prevent the formation of byproducts. nih.gov
The esterification to form the t-butyl ester can be achieved by reacting the terminal hydroxyl group with a suitable reagent like tert-butyl bromoacetate in the presence of a strong base such as potassium t-butoxide. google.com The reaction is typically conducted in an anhydrous solvent like THF at room temperature. The use of a strong base ensures the deprotonation of the hydroxyl group, allowing it to act as a nucleophile.
Throughout the synthesis, it is imperative to use anhydrous conditions and purified reagents to minimize side reactions and maximize the yield of the desired product. nih.govmdpi.com
| Parameter | Condition | Rationale |
| Solvent | Anhydrous polar aprotic (e.g., DMF, DCM, THF) | Prevents hydrolysis of reagents and intermediates; enhances solubility of reactants. |
| Temperature | Varies by step (e.g., 0 °C for tosylation, 80-100 °C for azidation) | Controls reaction rate and minimizes side reactions. |
| Reagent Stoichiometry | Slight excess of nucleophile (e.g., NaN₃) | Drives the reaction to completion. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. |
| Reaction Monitoring | TLC, NMR | Tracks the consumption of starting materials and formation of the product to determine the optimal reaction time. |
This table provides general guidelines for optimizing the synthesis of azido-PEG-t-butyl ester constructs.
Purification and Isolation Techniques for Academic Research Scale Synthesis
The purification of PEGylated compounds like this compound can be challenging due to their physical properties, such as high polarity and potential for streaking on silica (B1680970) gel. reddit.com A combination of chromatographic techniques is often necessary to isolate the final product in high purity.
Flash Column Chromatography: This is a standard technique for purifying organic compounds. For PEG derivatives, a common stationary phase is silica gel. The choice of the mobile phase is critical for achieving good separation. A gradient elution is often employed, starting with a less polar solvent system and gradually increasing the polarity. For instance, a gradient of methanol (B129727) in dichloromethane or chloroform (B151607) is frequently used. reddit.com Some researchers have reported better separation using a mixture of ethanol (B145695) and isopropanol (B130326) in chloroform. reddit.com The use of additives, such as a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol, can sometimes improve the peak shape and separation of polar, amine-containing compounds, and similar strategies might be adapted for other polar PEGs. reddit.com
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique can be effective for removing smaller impurities, such as excess reagents or byproducts with significantly different molecular weights from the desired PEG linker.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC is a powerful tool. A C18 column is typically used as the stationary phase, and a gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA), is used as the mobile phase. nih.gov It is important to note that prolonged exposure to acidic conditions during HPLC can potentially lead to the hydrolysis of the t-butyl ester, so careful method development and prompt removal of the solvent after purification are recommended. nih.gov
Following chromatographic purification, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator). The final product is typically dried under high vacuum to remove any residual solvent.
| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |
| Flash Column Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane/Chloroform | Polarity |
| Size-Exclusion Chromatography (SEC) | Porous polymer beads | THF or other suitable organic solvent | Hydrodynamic Volume |
| Reversed-Phase HPLC (RP-HPLC) | C18-functionalized silica | Gradient of Acetonitrile in Water (often with TFA) | Hydrophobicity |
This table summarizes common purification techniques for PEGylated compounds at the research scale.
Advanced Bioconjugation and Functionalization Strategies Employing N Azido Peg3 Peg4 T Butyl Ester
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Assembly
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under aqueous conditions. medchemexpress.com The reaction involves the formation of a stable 1,2,3-triazole ring from the reaction of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) source. N-(Azido-PEG3)-PEG4-t-butyl ester is designed explicitly for this type of reaction, with its azide group readily participating in the cycloaddition. medchemexpress.commedchemexpress.com This allows for the covalent linkage of the PEG-ester moiety to any molecule that has been functionalized with an alkyne.
Application of this compound in Protein and Peptide Bioconjugation
The precise modification of proteins and peptides is crucial for developing new therapeutics, diagnostic agents, and research tools. acs.org A common strategy involves the introduction of a non-natural amino acid containing an alkyne group into the peptide or protein sequence. This compound can then be conjugated to this alkyne-modified biomolecule via CuAAC.
This approach offers several advantages. The PEG linker can enhance the pharmacokinetic properties of the peptide or protein, for instance, by increasing its hydrodynamic size to reduce renal clearance. broadpharm.com Following the CuAAC reaction, the t-butyl ester remains intact, serving as a latent reactive site. This protecting group can be removed with an acid like trifluoroacetic acid (TFA) to expose a carboxylic acid. nih.govnih.gov This newly available functional group can then be coupled to other molecules, such as small-molecule drugs or imaging agents, using standard carbodiimide (B86325) chemistry (e.g., with EDC) to form a stable amide bond. This multi-step process allows for the creation of well-defined, multi-component protein conjugates.
Conjugation of this compound to Nucleic Acids and Oligonucleotides
Similar to proteins, nucleic acids and oligonucleotides can be functionalized for a wide range of applications, including diagnostics, therapeutics, and nanotechnology. The introduction of an alkyne group can be achieved during solid-phase synthesis of the oligonucleotide by using a phosphoramidite (B1245037) building block containing an alkyne moiety.
Once the alkyne-modified oligonucleotide is synthesized and purified, this compound can be attached using CuAAC. The hydrophilic PEG chain can improve the solubility and cellular uptake of the oligonucleotide. The protected carboxylic acid provides a valuable point for secondary modification. For example, after deprotection, the carboxylic acid could be conjugated to a delivery vehicle, a fluorescent label, or a protein to create a specific probe for studying nucleic acid interactions.
Chemo-selective Ligation with this compound for Probe Development
The development of custom probes for biological assays often requires the assembly of multiple components: a targeting moiety, a reporter group, and a linker. The dual functionality of this compound is ideally suited for this purpose. A typical strategy for developing a custom probe would proceed as follows:
Reporter Functionalization: A reporter molecule, such as a biotin (B1667282) tag or a fluorescent dye, is first modified to contain a terminal alkyne group.
CuAAC Reaction: The alkyne-functionalized reporter is then reacted with this compound via CuAAC. This reaction chemo-selectively couples the reporter to the azide end of the linker, forming a stable triazole linkage. The product of this reaction is a reporter-PEG-t-butyl ester conjugate.
Deprotection: The t-butyl ester is removed using acidic conditions (e.g., TFA) to expose the terminal carboxylic acid. nih.govresearchgate.net
Final Conjugation: The newly revealed carboxylic acid is activated (e.g., as an N-hydroxysuccinimide or NHS ester) and reacted with an amine group on a targeting molecule, such as an antibody or a specific peptide, to form the final, functional probe. biochempeg.com
This modular approach allows for the facile creation of a wide variety of probes with tailored specificities and reporting capabilities.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Labeling
While CuAAC is highly efficient, the requirement for a copper catalyst can be problematic for applications in living systems due to copper's cytotoxicity. Strain-promoted azide-alkyne cycloaddition (SPAAC) overcomes this limitation by using a strained cyclooctyne (B158145) (e.g., DBCO, BCN) in place of a terminal alkyne. medchemexpress.com The high ring strain of the cyclooctyne enables it to react spontaneously with an azide without the need for a catalyst. This bioorthogonal nature makes SPAAC a powerful tool for labeling biomolecules in their native environment, including inside living cells. This compound, with its azide group, is fully compatible with SPAAC-based strategies. medchemexpress.commedchemexpress.com
Utilizing this compound for Live Cell and Organismal Labeling Methodologies
A primary application of SPAAC is the labeling of biomolecules in living cells. This is often achieved through metabolic labeling, where cells are fed a precursor molecule containing a bioorthogonal handle. For example, an unnatural sugar containing a cyclooctyne group can be incorporated into glycoproteins on the cell surface.
Once the cyclooctyne is incorporated, the cells can be treated with this compound. The linker's azide group will specifically react with the cyclooctyne-modified glycoproteins via SPAAC. broadpharm.com This process attaches the PEG-ester moiety to the cell surface. The t-butyl ester group could then potentially be deprotected, although extracellular deprotection would require specific conditions, to allow for further functionalization of the cell surface. This methodology enables the tracking and modification of cellular components in a living context.
| Reaction | Catalyst | Alkyne Partner | Key Feature |
| CuAAC | Copper(I) | Terminal Alkyne (e.g., Propargyl) | High reaction speed and efficiency for in vitro conjugation. |
| SPAAC | None (Bioorthogonal) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for live-cell and in vivo applications. medchemexpress.com |
Development of Fluorescent Probes and Imaging Agents via SPAAC with this compound
SPAAC is instrumental in the development of imaging agents for live-cell microscopy. Using this compound, one can construct fluorescent probes for bioorthogonal labeling. The synthesis strategy is analogous to that described for CuAAC but adapted for SPAAC.
For instance, a protein of interest within a cell could be genetically engineered to incorporate an unnatural amino acid bearing a strained alkyne. Separately, a fluorescent dye could be attached to the deprotected carboxylic acid end of the this compound linker (after a prior deprotection step). The resulting dye-PEG-azide conjugate can then be introduced to the live cells. The probe's azide group will react with the alkyne-tagged protein via SPAAC, leading to specific fluorescent labeling of the target protein. The PEG spacer in this context helps to improve the probe's solubility in aqueous buffers and can minimize non-specific interactions between the dye and other cellular components, thereby improving the signal-to-noise ratio in imaging experiments.
Orthogonal Reactivity and Multi-Component Functionalization Schemes
The core advantage of this compound lies in the orthogonal nature of its two terminal functional groups. Orthogonal chemistry refers to a set of reactions that can occur in the same vessel, at the same time, without interfering with one another. researchgate.net In this molecule, the azide group and the t-butyl ester exhibit distinct reactivity, allowing for their selective manipulation under different reaction conditions.
The azide (N₃) group is a key player in "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. broadpharm.com Specifically, the azide group readily participates in:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with terminal alkynes to form a stable triazole linkage. medchemexpress.com
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cyclooctynes (e.g., DBCO, BCN), which is particularly useful for conjugations in living systems where copper toxicity is a concern. medchemexpress.comresearchgate.net
The t-butyl ester, on the other hand, serves as a protected form of a carboxylic acid. It is stable under the conditions required for click chemistry but can be selectively cleaved (deprotected) under acidic conditions to reveal a reactive carboxyl group (-COOH). creative-biolabs.comthermofisher.com This unmasked carboxylic acid can then be used for further conjugation, typically with primary amines to form stable amide bonds, often facilitated by carbodiimide chemistry (e.g., using EDC and NHS). interchim.fr
This orthogonal reactivity is the foundation for creating sophisticated bioconjugates, allowing for the sequential or parallel attachment of different molecules or for post-conjugation modifications.
Sequential and Parallel Bioconjugation Strategies Involving this compound
The dual functionality of this compound enables the precise assembly of multi-component systems through carefully planned sequential or parallel conjugation schemes. These strategies are particularly valuable in the development of targeted drug delivery systems, diagnostic agents, and functionalized biomaterials.
Sequential Conjugation: This is the most common strategy, where the two functional groups are reacted in a stepwise manner.
Step 1: Initial Conjugation via Click Chemistry. The process typically begins by reacting the azide terminus of the linker with an alkyne-modified biomolecule (e.g., a protein, peptide, or oligonucleotide). This initial conjugation is highly specific and proceeds under mild conditions, preserving the integrity of the biomolecule. The t-butyl ester remains intact during this step.
Step 2: Deprotection of the t-butyl Ester. Following the initial conjugation and purification of the intermediate product, the t-butyl ester is hydrolyzed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. thermofisher.com
Step 3: Second Conjugation. The newly formed carboxyl group is then available for conjugation to a second molecule, which typically contains a primary amine. This could be a fluorescent dye for imaging, a targeting ligand (like a small molecule or antibody fragment), or another therapeutic agent.
This sequential approach allows for the controlled and well-defined synthesis of complex conjugates. For instance, a therapeutic peptide (alkyne-modified) could first be linked, followed by the attachment of a cell-penetrating peptide (amine-functionalized) to enhance cellular uptake.
Illustrative Sequential Conjugation Scheme
| Step | Reaction | Reactants | Key Conditions | Resulting Moiety |
| 1 | SPAAC Click Chemistry | Alkyne-modified Protein + this compound | Physiological pH, Room Temp | Protein-linker conjugate with terminal t-butyl ester |
| 2 | Deprotection | Protein-linker-t-butyl ester | Trifluoroacetic acid (TFA) in DCM | Protein-linker with terminal carboxylic acid |
| 3 | Amide Coupling | Protein-linker-COOH + Amine-functionalized Dye | EDC/NHS | Fluorescently labeled protein conjugate |
Parallel Conjugation: While less common for a single linker molecule, the principle can be applied in systems with multiple, distinct linker types. However, for this compound, a pseudo-parallel approach can be envisioned on a surface or nanoparticle. A surface could be functionalized with a mixture of molecules, some presenting alkynes and others presenting amines. The azide end of the linker would react with the alkynes, and after a global deprotection step, the newly revealed carboxylic acids could react with the available amines on the same surface, leading to crosslinking or the formation of a complex surface architecture.
Leveraging the t-butyl Ester Moiety for Post-Conjugation Derivatization and Cleavage Strategies
The t-butyl ester group is more than just a protected handle for a second conjugation. Its cleavage can be a strategic step to alter the properties of the final conjugate or to release a payload.
Post-Conjugation Derivatization: The conversion of the t-butyl ester to a carboxylic acid fundamentally changes the charge of the linker's terminus from neutral to negative at physiological pH. This change can be strategically employed to:
Modulate Solubility and Aggregation: Increasing the hydrophilicity and charge of a bioconjugate can improve its aqueous solubility and reduce non-specific binding or aggregation.
Influence Biological Interactions: The introduction of a negative charge can alter the interaction of the conjugate with cell membranes, other proteins, or biological targets.
pH-Responsive Systems: In some advanced applications, linkers can be designed where the cleavage of the ester is triggered by the acidic microenvironment of a tumor or within a cellular endosome. nih.gov While standard t-butyl ester cleavage requires strong acids, more acid-labile ester variants can be synthesized for such purposes.
Impact of t-butyl Ester Deprotection on Conjugate Properties
| Property | Before Deprotection (t-butyl ester) | After Deprotection (Carboxylic Acid) | Rationale |
| Charge at pH 7.4 | Neutral | Negative | The carboxyl group is deprotonated to carboxylate (-COO⁻) at physiological pH. |
| Hydrophilicity | Moderate | Increased | The charged carboxylate group enhances interaction with water. |
| Potential for Ionic Interactions | Low | High | The negative charge can interact with positively charged residues on biomolecules. |
Cleavage Strategies: While this specific linker is generally considered non-cleavable in a biological context (requiring harsh acidic conditions), the principle of using an ester as a cleavable linkage is a well-established strategy in drug delivery. nih.gov For this compound, the cleavage is primarily a synthetic step to enable further functionalization. However, in the broader context of linker design, ester bonds that are susceptible to enzymatic cleavage by esterases present in the body can be incorporated. nih.gov This allows for the release of a conjugated drug from its PEG carrier once it has reached its target site, which can be crucial for the drug's efficacy.
The strategic use of this compound, with its orthogonal azide and protected carboxyl functionalities, provides a powerful platform for the rational design and synthesis of advanced bioconjugates for a wide array of applications in medicine and biotechnology.
Applications of N Azido Peg3 Peg4 T Butyl Ester in Diverse Academic Research Disciplines
Chemical Biology and Medicinal Chemistry Research
In the fields of chemical biology and medicinal chemistry, the unique bifunctional nature of N-(Azido-PEG3)-PEG4-t-butyl ester is leveraged to synthesize sophisticated molecules that can probe biological systems, facilitate assays, and interact with biological targets with high affinity and specificity.
Molecular probes are essential for identifying the biological targets of drugs and bioactive small molecules, a critical step in drug discovery. This compound serves as an ideal scaffold for creating these probes, particularly for techniques like affinity-based protein profiling (ABPP).
The synthetic strategy typically involves a two-stage process. First, the t-butyl ester is deprotected to reveal the carboxylic acid, which is then covalently coupled to a small molecule or peptide that has an affinity for a specific protein target. This creates a "warhead" designed to seek out its target in a complex biological mixture. In the second stage, the terminal azide (B81097) group is used as a handle for a click chemistry reaction. This allows for the attachment of a reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye (e.g., rhodamine, fluorescein) for imaging, to the warhead-linker conjugate. rsc.org The resulting tripartite molecule—warhead, linker, and reporter—can be used to label, isolate, and identify the target protein from cell lysates or even in living cells. nih.gov
| Component | Function | Example Moiety | Conjugation Chemistry |
| Targeting Ligand | Binds to the protein of interest. | Small molecule inhibitor, peptide sequence | Amide bond formation (via deprotected ester) |
| Linker | Provides spacing and solubility. | N-(Azido-PEG3)-PEG4-carboxylic acid | Self |
| Reporter Tag | Enables detection and/or isolation. | Biotin, Fluorescent Dye (e.g., Cy5) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
This interactive table outlines the modular assembly of a molecular probe using the this compound linker.
The linker is instrumental in the synthesis of advanced constructs for biochemical assays, most notably in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively degrade specific target proteins. researchgate.net
A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. This compound is an excellent choice for this linker component. Its defined length and flexibility are critical, as the distance and relative orientation between the target protein and the E3 ligase are crucial for efficient ubiquitination and subsequent degradation. nih.gov The synthesis involves coupling one ligand to the carboxylic acid end of the linker and the other ligand to the azide end via click chemistry, allowing for a modular and efficient assembly of PROTAC libraries to screen for optimal degradation activity. researchgate.netnih.gov
Multivalency, the simultaneous binding of multiple ligands to multiple receptors, can dramatically increase the binding strength (avidity) of an interaction. This compound is used to construct such multivalent systems. Researchers can attach this linker to a central scaffold that has multiple attachment points.
For example, a study on multivalent glycoconjugates used a similar strategy to attach multiple copies of carbohydrate antigens to a tetravalent PEG scaffold. nih.gov In such a design, the deprotected carboxylic acid of the linker could be coupled to amine groups on a multi-arm PEG scaffold. The terminal azide groups are then available to "click" onto alkyne-modified ligands (e.g., peptides, sugars, or small molecules). This creates a well-defined macromolecular structure that can cluster receptors on a cell surface, triggering specific biological signals or achieving very tight binding for diagnostic or therapeutic purposes. nih.gov
| Scaffold Component | Description | Example | Key Parameter |
| Core | A central molecule with multiple reactive sites. | Tetra-arm PEG-amine | Functionality (e.g., 4 arms) |
| Linker | Connects ligands to the core. | This compound | Length and flexibility |
| Ligand | The molecule that binds to the biological target. | cRGD peptide, a specific carbohydrate | Binding affinity (Kd) |
| Resulting Construct | A multivalent affinity reagent. | Tetravalent cRGD conjugate | Avidity, Polydispersity Index (PDI) |
This interactive table illustrates the components used to build a multivalent affinity reagent.
Materials Science and Nanotechnology
In materials science, the linker's ability to bridge organic molecules with inorganic or polymeric surfaces enables the creation of advanced functional materials for biomedical applications.
The surface properties of biomaterials and nanoparticles dictate their interaction with biological systems. This compound is used to modify these surfaces to enhance stability and impart specific bioactivity. For instance, gold or iron oxide nanoparticles can be coated with this linker. plos.orgnih.gov The deprotected carboxylic acid can anchor the linker to the nanoparticle surface, while the PEG chain forms a hydrophilic, protein-repellent corona that increases colloidal stability and circulation time in vivo. nih.govresearchgate.net
This process leaves a high density of azide groups on the nanoparticle surface, creating a "clickable" platform. nih.govethz.ch These azide groups can be used to covalently attach various functional molecules, such as targeting peptides (e.g., RGD for integrin targeting), antibodies, or drug molecules, via click chemistry. nih.gov This precise surface engineering turns nanoparticles into highly specific drug delivery vehicles or diagnostic agents.
Hydrogels are water-swollen polymer networks that are widely used as scaffolds in tissue engineering and 3D cell culture because they can mimic the native extracellular matrix (ECM). nih.gov this compound can be incorporated into hydrogel structures to provide handles for biofunctionalization.
During hydrogel synthesis, the linker can be co-polymerized with other monomers. After deprotection, its carboxylic acid can form amide bonds with the polymer backbone. This results in a hydrogel matrix studded with azide groups. These azides serve as specific and bio-orthogonal anchor points for attaching biomolecules. For example, researchers can click-conjugate cell adhesion peptides (like RGD) or growth factors into the hydrogel matrix. nih.gov This allows for precise control over the biochemical environment of the cultured cells, influencing their adhesion, proliferation, and differentiation. The ability to tailor the biochemical properties of the scaffold without altering its mechanical properties is a significant advantage for studying cell-matrix interactions.
| Hydrogel Property | Influence of Functionalization | Example Finding from Literature |
| Gelation Time | Can be controlled by the cross-linking chemistry used. | Thiol-Michael addition crosslinking of PEG polymers can occur within seconds to minutes. |
| Mechanical Stiffness | Primarily determined by polymer concentration and crosslink density. | Can be tuned independently of the biochemical cues added via click chemistry. |
| Cell Adhesion | Controlled by the density of clicked-on adhesion ligands. | Incorporation of RGD peptides promotes cell spreading and network formation. |
| Controlled Release | Affinity peptides clicked into the matrix can control the release of specific proteins. | Affinity-based release of neurotrophin-3 was demonstrated from a peptide-conjugated PEG hydrogel. |
This interactive table summarizes how functionalization with clickable linkers can be used to engineer the properties of hydrogels for biomedical research.
Fabrication of Bio-interfaces and Sensors
The precise control over surface chemistry is paramount in the development of advanced bio-interfaces and biosensors. This compound serves as a critical component in the surface functionalization of various materials, including gold nanoparticles and other substrates used in diagnostic sensing. The azide group allows for covalent attachment to surfaces through "click chemistry," a set of powerful and highly efficient chemical reactions. adcreviews.comaxispharm.com
The PEG component of the linker is crucial for imparting biocompatibility and reducing non-specific protein adsorption, a phenomenon that can lead to false signals in biosensing applications. nih.gov The hydrophilic nature of the PEG chains creates a hydrated layer on the surface, effectively preventing the unwanted binding of biomolecules.
Detailed Research Findings:
Researchers have successfully utilized azido-terminated PEG linkers to create stable and functionalizable platforms for biomedical applications. For instance, gold nanoparticles (AuNPs) functionalized with azide-terminal PEGylated N-heterocyclic carbenes (NHCs) have demonstrated superior stability compared to traditional methods. nih.gov This stability is crucial for the development of robust biosensors that can function reliably in complex biological media. nih.gov The azide group on these functionalized nanoparticles is then available for the attachment of specific targeting vectors or reporter molecules via click chemistry, enabling the detection of specific analytes. nih.gov
The general process for fabricating a bio-interface using this compound can be summarized in the following steps:
| Step | Description | Key Feature of the Compound Utilized |
| 1. Surface Activation | The substrate material is prepared to present a suitable functional group for reaction with the linker. | N/A |
| 2. Linker Immobilization | The this compound is attached to the activated surface. This can be achieved through various chemical strategies. | The t-butyl ester protected carboxyl group can be deprotected to a carboxylic acid, which can then react with amine-functionalized surfaces. |
| 3. Bio-functionalization | A biomolecule of interest (e.g., an antibody, enzyme, or oligonucleotide) containing a complementary functional group (e.g., an alkyne) is introduced. | The terminal azide group reacts specifically with the alkyne group on the biomolecule via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). adcreviews.commedchem101.com |
| 4. Blocking | Any remaining reactive sites on the surface are blocked to prevent non-specific binding. | The PEG chains inherently reduce non-specific binding. |
This systematic approach allows for the creation of highly specific and sensitive bio-interfaces and sensors for a wide range of diagnostic applications.
Diagnostic Research and Imaging Agent Development
The unique properties of this compound make it a highly versatile tool in diagnostic research, particularly in the synthesis of precursors for radiopharmaceuticals and the development of contrast agents for preclinical imaging.
In the field of nuclear medicine, radiopharmaceuticals are essential for diagnostic imaging techniques such as Positron Emission Tomography (PET). The development of these agents often involves the conjugation of a radionuclide to a targeting biomolecule. This compound serves as a pharmacokinetic modifying (PKM) linker in the synthesis of these radiotracers. nih.gov
The introduction of a PEG linker can significantly improve the properties of a radiopharmaceutical. nih.gov Specifically, PEGylation can:
Enhance solubility: The hydrophilic PEG chain increases the water solubility of the radiolabeled compound. nih.govacs.org
Improve pharmacokinetics: PEG linkers can prolong the circulation time of the radiotracer in the body, leading to improved tumor uptake and better target-to-background ratios in imaging. nih.govresearchgate.net
Reduce immunogenicity: PEGylation can shield the biomolecule from the immune system, reducing the risk of an immune response. nih.gov
The azide group of this compound is particularly advantageous for radiolabeling. Click chemistry offers a mild and efficient method for attaching the linker to a biomolecule without the need for harsh reaction conditions or protecting groups that could damage the sensitive biomolecule. researchgate.netnih.gov The t-butyl ester can be deprotected to reveal a carboxylic acid, which can then be used to chelate a metallic radionuclide.
Detailed Research Findings:
Studies have shown that the incorporation of PEG linkers in radiolabeled antibodies and peptides leads to improved imaging characteristics. For example, the use of a PEG3 linker in a ⁸⁹Zr-labeled antibody construct resulted in more rapid excretion of the radionuclide from non-target tissues, enhancing image contrast. nih.govacs.org This highlights the crucial role of the PEG linker in modulating the metabolic fate of the radiotracer. nih.govacs.org
The process of using this compound as a radiopharmaceutical precursor can be outlined as follows:
| Step | Description | Key Feature of the Compound Utilized |
| 1. Biomolecule Modification | The targeting biomolecule (e.g., an antibody or peptide) is functionalized with an alkyne group. | N/A |
| 2. Linker Conjugation | The alkyne-modified biomolecule is reacted with this compound via click chemistry. | The azide group facilitates a highly specific and efficient conjugation reaction. researchgate.netnih.gov |
| 3. Deprotection | The t-butyl ester protecting group is removed under acidic conditions to expose the carboxylic acid. broadpharm.com | The t-butyl ester provides a stable protecting group that can be selectively removed. |
| 4. Radiolabeling | The exposed carboxylic acid is used to chelate a diagnostic radionuclide (e.g., Gallium-68, Copper-64). | The carboxyl group acts as a chelating agent for the radiometal. |
Magnetic Resonance Imaging (MRI) is a powerful non-invasive imaging technique that often relies on the use of contrast agents to enhance the visibility of specific tissues or organs. youtube.com this compound can be employed in the development of advanced MRI contrast agents.
PEGylation of MRI contrast agents, such as those based on gadolinium (Gd), has been shown to significantly improve their performance. nih.gov The attachment of PEG chains can lead to:
Increased relaxivity: This results in a stronger signal enhancement and better image contrast. nih.gov
Improved biocompatibility: PEGylation can reduce the toxicity of the contrast agent. nih.govaium.org
Enhanced blood retention time: This allows for longer imaging windows and improved visualization of blood vessels and perfused tissues. nih.gov
The azide functionality of this compound allows for its attachment to imaging probes using click chemistry, a method that is gaining traction in the synthesis of MRI contrast agents due to its efficiency and specificity. nih.gov
Detailed Research Findings:
Research has demonstrated that PEGylating protein-based MRI contrast agents can lead to a significant increase in both longitudinal (r1) and transverse (r2) relaxivities, by up to 200% in some cases. nih.gov This enhancement persists even at high magnetic field strengths. nih.gov Furthermore, PEGylation has been shown to dramatically increase the solubility and blood retention time of these agents. nih.gov In preclinical studies, PEGylated Gd-based contrast agents have shown significant contrast enhancement in the kidney, liver, and blood vessels. nih.gov
The development of a PEGylated MRI contrast agent using this compound would typically involve these steps:
| Step | Description | Key Feature of the Compound Utilized |
| 1. Chelator Functionalization | A chelating molecule capable of binding a paramagnetic metal ion (e.g., Gd³⁺) is functionalized with an alkyne group. | N/A |
| 2. Linker Attachment | The alkyne-functionalized chelator is conjugated to this compound via click chemistry. | The azide group enables a robust and specific conjugation. nih.gov |
| 3. Deprotection and Metal Chelation | The t-butyl ester is removed, and the resulting molecule is loaded with the paramagnetic metal ion. | The t-butyl ester acts as a protecting group during synthesis. |
| 4. Conjugation to Targeting Moiety (Optional) | The PEGylated contrast agent can be further conjugated to a targeting molecule (e.g., an antibody) to direct it to a specific biological target. | The versatile chemistry of the PEG linker allows for further functionalization. |
In the realm of in vitro diagnostics, the sensitive and specific detection of biomarkers is crucial. This compound facilitates the conjugation of reporter molecules, such as fluorescent dyes or enzymes, to probes used in various diagnostic assays.
The principles of bioconjugation using this linker are similar to those described in the previous sections. The azide group allows for the attachment of the linker to a probe molecule (e.g., an antibody or oligonucleotide) that has been modified with an alkyne group. medchem101.comlabinsights.nl The t-butyl ester can then be deprotected to a carboxylic acid, which can be used to attach a reporter molecule that has an amine group. This creates a stable amide bond.
The use of a PEG linker in this context offers several advantages:
Spacial separation: The PEG chain acts as a spacer, preventing the reporter molecule from interfering with the binding of the probe to its target.
Improved solubility and stability: The hydrophilic nature of PEG enhances the properties of the conjugate in aqueous buffers used in diagnostic assays. labinsights.nl
Reduced steric hindrance: The flexible PEG chain can reduce steric hindrance, allowing for more efficient binding interactions.
Detailed Research Findings:
A typical workflow for conjugating a reporter molecule using this compound is as follows:
| Step | Description | Key Feature of the Compound Utilized |
| 1. Probe Modification | The probe molecule (e.g., an antibody) is functionalized with an alkyne group. | N/A |
| 2. Linker Conjugation | The alkyne-modified probe is reacted with this compound. | The azide group facilitates a specific "click" reaction. medchem101.com |
| 3. Deprotection | The t-butyl ester is removed to expose the carboxylic acid. broadpharm.com | The t-butyl ester serves as a convenient protecting group. |
| 4. Reporter Molecule Attachment | An amine-containing reporter molecule (e.g., a fluorescent dye) is reacted with the exposed carboxylic acid to form a stable amide bond. | The deprotected carboxyl group provides a reactive site for conjugation. |
Advanced Analytical and Characterization Methodologies for N Azido Peg3 Peg4 T Butyl Ester Conjugates
Spectroscopic Techniques for Structural Elucidation of Conjugates
Spectroscopic methods are indispensable for the structural verification of N-(Azido-PEG3)-PEG4-t-butyl ester conjugates. These techniques provide detailed information about the covalent structure and the success of the conjugation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for characterizing the structure of the PEG linker and the resulting conjugate. acs.org ¹H NMR can be used to confirm the presence of the characteristic repeating ethylene (B1197577) glycol units of the PEG chains, the t-butyl ester group, and the successful conversion of the azide (B81097) group, for instance, through a "click" reaction with an alkyne-containing molecule. acs.org Quantitative NMR can also help determine the degree of PEGylation. nih.gov
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are crucial for determining the molecular weight of the conjugate. acs.orgnih.gov This analysis confirms the covalent attachment of the this compound to the target molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further validates the elemental composition of the conjugate. enovatia.com The inherent heterogeneity of PEG reagents can pose a challenge in MS analysis, but deconvolution algorithms can help in interpreting the complex spectra. enovatia.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups within the conjugate. The presence of the azide group in the starting linker can be confirmed by its characteristic absorption peak. After conjugation via click chemistry, the disappearance of the azide peak and the appearance of new peaks corresponding to the triazole ring can be monitored. The ester carbonyl stretch is also a key diagnostic peak. nih.gov
Table 1: Spectroscopic Data for a Hypothetical Conjugate of this compound with an Alkyne-Modified Peptide
| Technique | Observed Feature | Interpretation |
| ¹H NMR | Multiplet at ~3.6 ppm | Protons of the PEG backbone |
| Singlet at ~1.4 ppm | Protons of the t-butyl ester group | |
| New singlet at ~7.5 ppm | Proton of the newly formed triazole ring | |
| MALDI-TOF MS | Peak corresponding to [Peptide-Linker+H]⁺ | Confirms covalent conjugation |
| FTIR | Disappearance of azide peak (~2100 cm⁻¹) | Successful "click" reaction |
| Appearance of triazole ring vibrations | Confirmation of conjugation | |
| Ester carbonyl peak (~1730 cm⁻¹) | Presence of the t-butyl ester |
Chromatographic Methods for Purity Assessment and Separation of Complex Conjugated Systems
Chromatographic techniques are essential for the purification of this compound conjugates and for the assessment of their purity. wikipedia.org
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. chromatographyonline.com This technique is effective in separating the successfully conjugated product from unreacted starting materials (e.g., the parent molecule and the PEG linker). waters.comnih.gov It is a primary method for analyzing the extent of conjugation and identifying any aggregation. nih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. nih.gov This method is highly effective for purifying the conjugate and for analytical assessment of its purity. The retention time of the conjugate will differ significantly from the unreacted molecule and the free PEG linker. The dispersity of the PEG chain can lead to peak broadening in RP-HPLC. nih.gov Combining HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification of the components in a reaction mixture. ingenieria-analitica.com
Table 2: Comparison of Chromatographic Methods for a Hypothetical this compound Conjugate
| Method | Principle of Separation | Application |
| SEC | Hydrodynamic Volume | Separation of conjugate from unreacted starting materials; Detection of aggregates. |
| RP-HPLC | Hydrophobicity | High-resolution purification and purity analysis. |
| IEX | Net Charge | Purification of charged conjugates; Separation of species with different degrees of PEGylation. |
Advanced Imaging Techniques for Visualization of Labeled Biological and Material Systems
When this compound is used to link a reporter molecule (e.g., a fluorophore) to a biological or material system, advanced imaging techniques can be used for visualization.
Fluorescence Microscopy: If the conjugate includes a fluorescent dye, fluorescence microscopy can be used to visualize the localization of the conjugate in cells or tissues. nih.gov This provides spatial information on the distribution of the labeled entity.
Scanning Electron Microscopy (SEM): SEM can be used to visualize the surface morphology of materials that have been modified with the PEG linker and its conjugates. nih.gov This can be particularly useful in material science applications to confirm the successful coating of a surface.
X-ray Photoelectron Spectroscopy (XPS): While not a direct imaging technique in the traditional sense, XPS is a surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information of the elements within the top 1-10 nm of a material's surface. mdpi.com For materials functionalized with this compound conjugates, XPS can confirm the presence of the PEG linker by detecting the characteristic C-O peaks of the ethylene glycol units and the nitrogen signal from the azide or resulting triazole. mdpi.com
Computational Chemistry Approaches for Predicting Conjugation Outcomes and Molecular Conformation
Computational chemistry and molecular modeling have become powerful tools for predicting and understanding the behavior of PEGylated molecules. researchgate.netdntb.gov.ua
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the three-dimensional conformation of the this compound conjugate. nih.gov These simulations provide insights into how the PEG chain might fold and interact with the conjugated molecule and the surrounding solvent. This can help in understanding how PEGylation might affect the biological activity or physical properties of the parent molecule. researchgate.netnih.gov
Quantum Mechanics (QM) Calculations: QM calculations can be used to study the reactivity of the azide and t-butyl ester functional groups. For example, density functional theory (DFT) can be used to model the "click" reaction to understand its mechanism and predict reaction barriers.
Kinetic Modeling: For complex conjugation reactions, kinetic models can be developed to predict the distribution of products. nih.govacs.org These models can take into account factors such as the reactivity of different sites on a target molecule and the steric hindrance imposed by the PEG chain. nih.gov This predictive capability can help in optimizing reaction conditions to achieve a desired conjugation outcome. acs.org
Challenges and Future Directions in Research Utilizing N Azido Peg3 Peg4 T Butyl Ester
Overcoming Limitations in Bioorthogonal Reaction Efficiency and Selectivity
The primary application of the azide (B81097) group in N-(Azido-PEG3)-PEG4-t-butyl ester is its participation in bioorthogonal reactions, most notably the azide-alkyne cycloaddition. broadpharm.combroadpharm.com While these reactions are lauded for their specificity, several factors can impact their efficiency and selectivity. numberanalytics.com
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides high regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles. numberanalytics.combio-itworld.comresearchgate.net However, the potential toxicity of the copper catalyst can be a significant drawback, particularly in living systems. biochempeg.com This has spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a metal catalyst by using strained cyclooctynes. numberanalytics.combiochempeg.com While SPAAC offers improved biocompatibility, it can sometimes result in a mixture of regioisomers and may exhibit slower reaction kinetics compared to CuAAC. biochempeg.comnih.gov
Furthermore, the local chemical environment can influence reaction outcomes. For instance, studies have shown that conducting SPAAC in human plasma can lead to a surprising acceleration of the reaction rate, up to 70-fold compared to reactions in methanol (B129727). nih.gov This highlights the importance of evaluating bioorthogonal reactions in complex biological media. The steric and electronic properties of both the azide and its alkyne reaction partner also play a crucial role in determining the reaction rate. numberanalytics.com
Future research in this area should focus on:
Developing more efficient and biocompatible catalysts for CuAAC to minimize cellular toxicity.
Designing novel strained alkynes for SPAAC that offer faster reaction kinetics and improved regioselectivity.
Investigating the influence of complex biological environments on reaction efficiency to better predict and control outcomes in vivo.
Exploring protective strategies, such as the transient complexation of cyclooctynes with silver or gold salts, to control the reactivity of multiple alkyne groups within a single molecule. rsc.org
Development of Novel Reaction Partners and Click Chemistry Variants for Enhanced Applications
The versatility of the azide group extends beyond the traditional CuAAC and SPAAC reactions. Expanding the repertoire of reaction partners and click chemistry variants will open up new possibilities for the application of this compound.
Several alternative click reactions exist, including the Staudinger ligation, Diels-Alder reactions, and thiol-Michael additions. nih.gov The Staudinger ligation, for example, involves the reaction of an azide with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form a stable amide bond. nih.gov However, this reaction is generally slower than azide-alkyne cycloadditions. nih.gov
The development of new reaction partners for the azide group is an active area of research. For instance, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) allows for the synthesis of 1,5-disubstituted triazoles, a different regioisomer than that produced by CuAAC. researchgate.net This provides an additional layer of control over the final product's structure.
Future directions in this area include:
Exploring the compatibility of this compound with a wider range of bioorthogonal reactions.
Designing novel reaction partners that offer unique reactivity and product characteristics.
Developing "third-generation" click chemistry reactions, such as the ligation between tetrazines and trans-cyclooctenes, which offer extremely fast reaction rates without the need for a catalyst. adcreview.com
Investigating the use of light- or enzyme-cleavable linkers in conjunction with click chemistry to allow for the controlled release of conjugated molecules.
Strategies for Scalable Synthesis and Wider Accessibility in Academic Research
One common approach to introducing an azide group is through the conversion of a hydroxyl end-group to a sulfonate or halide, followed by reaction with an azide salt and subsequent purification. researchgate.net The synthesis of the branched structure of this compound adds further complexity.
Strategies to improve scalability and accessibility include:
Developing more efficient and cost-effective synthetic routes that minimize the number of steps and the need for expensive reagents and purification techniques. researchgate.netnih.gov
Exploring enzymatic or chemoenzymatic methods for the synthesis of functionalized PEGs, which could offer higher selectivity and milder reaction conditions.
Investigating the use of solid-phase synthesis techniques, which can simplify purification and allow for the automated production of PEG linkers. nih.gov
Promoting the commercial availability of a wider range of well-characterized and affordable PEG linkers to support academic research. nih.gov
The significant price difference between disperse and uniform PEGs highlights a major hurdle. acs.org Closing this gap is crucial for advancing research in fields that rely on these valuable molecules.
Integration of this compound into High-Throughput Screening and Combinatorial Chemistry Methodologies
The modular nature of click chemistry makes this compound an ideal candidate for integration into high-throughput screening (HTS) and combinatorial chemistry workflows. biochempeg.com By attaching the linker to a solid support or a molecular scaffold, libraries of compounds can be rapidly synthesized by reacting the azide group with a diverse set of alkyne-containing molecules.
For example, a library of PROTACs (Proteolysis Targeting Chimeras) was generated by conjugating terminal alkyne linkers of varying PEG lengths to different E3 ligase-targeting anchors and then coupling them to an azide-functionalized warhead using a CuAAC reaction. nih.gov This approach allows for the systematic variation of linker length and composition to optimize the degradation efficiency of the target protein.
Future applications in this area could involve:
The development of automated platforms for the synthesis and screening of PEGylated compounds.
The use of DNA-encoded libraries in conjunction with click chemistry to generate vast collections of molecules for drug discovery.
The application of combinatorial approaches to optimize the properties of antibody-drug conjugates (ADCs), such as drug-to-antibody ratio and linker stability. purepeg.comhuatengsci.com
Emerging Research Frontiers for Multifunctional PEG Linkers
The field of multifunctional PEG linkers is constantly evolving, with new applications and designs emerging regularly. These advanced linkers are moving beyond their traditional role as simple spacers and are now being engineered to perform a variety of functions. purepeg.comtechnologynetworks.com
One exciting frontier is the development of cleavable linkers that can release their cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes. purepeg.combiochempeg.com This allows for the targeted delivery and controlled release of therapeutic agents.
Another area of intense research is the creation of branched and multi-arm PEG structures . nih.gov These architectures can increase the payload of conjugated molecules and have been shown to evade renal clearance more effectively, leading to longer circulation times in the body. nih.gov
The development of heterobifunctional molecules beyond PROTACs , such as LYTACs (Lysosome-Targeting Chimeras) and AUTACs (Autophagy-Targeting Chimeras), is also expanding the scope of targeted protein degradation and opening up new therapeutic possibilities. technologynetworks.com These molecules often rely on sophisticated linkers to bring their two binding moieties into the correct orientation for biological activity.
Furthermore, the integration of PEG linkers into nanomaterials and hydrogels is enabling the development of advanced drug delivery systems and tissue engineering scaffolds. biochempeg.combiochempeg.com
Future research will likely focus on:
Designing linkers with novel cleavage mechanisms for more precise spatiotemporal control of drug release.
Exploring the impact of complex PEG architectures on the pharmacokinetic and pharmacodynamic properties of bioconjugates.
Developing new classes of heterobifunctional molecules that can modulate a wider range of cellular processes.
Creating "smart" PEG-based materials that can respond to their environment and perform complex functions.
Q & A
Basic Research Questions
Q. How is N-(Azido-PEG3)-PEG4-t-butyl ester synthesized, and what analytical methods are used to confirm its structural integrity?
- Methodology :
- Synthesis : The compound is typically synthesized via stepwise PEGylation. First, the PEG4-t-butyl ester backbone is functionalized with an azide group using azido-PEG3 precursors under anhydrous conditions. Protecting groups (e.g., t-butyl ester) are retained to prevent premature reactivity .
- Purification : Reverse-phase HPLC or size-exclusion chromatography is employed to isolate the product .
- Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms PEG chain length and azide integration.
- Mass spectrometry (e.g., MALDI-TOF or ESI-MS) verifies molecular weight (MW 827.02) .
- FT-IR detects characteristic azide (~2100 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) stretches .
Q. What are the standard protocols for conjugating this compound to biomolecules via click chemistry?
- Methodology :
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : React the azide group with alkyne-modified proteins or small molecules (e.g., DBCO derivatives) in PBS (pH 7.4) with 1 mM CuSO₄ and sodium ascorbate at 25°C for 1–4 hours .
- Strain-promoted click chemistry : Use dibenzocyclooctyne (DBCO)-functionalized substrates for copper-free reactions, ideal for sensitive biological samples .
- Validation : Post-conjugation, analyze via SDS-PAGE with fluorescence or Western blotting (if tagged) to confirm labeling efficiency .
Advanced Research Questions
Q. How does the PEG chain length in this compound influence PROTAC-mediated protein degradation efficiency?
- Experimental Design :
- Compare PROTACs synthesized with varying PEG linker lengths (e.g., PEG3 vs. PEG4) using the same target protein (POI) and E3 ligase recruiter.
- Key assays :
- Western blotting to quantify POI degradation over time.
- Cellular viability assays (e.g., CellTiter-Glo) to correlate degradation with functional outcomes.
- Data Interpretation : Shorter PEG chains (e.g., PEG3) may enhance ternary complex formation due to reduced steric hindrance, but longer chains (PEG4) improve solubility and bioavailability .
Q. How can researchers resolve batch-to-batch variability in protein degradation efficiency when using this compound?
- Troubleshooting Methodology :
- Quality Control : Ensure batch purity (>95% by HPLC) and confirm azide reactivity via a model reaction (e.g., reaction with DBCO-fluorophore) .
- Storage Conditions : Store at -20°C in anhydrous DMSO to prevent hydrolysis of the t-butyl ester or azide degradation .
- Inconsistent Degradation : If degradation varies, test PROTAC stability in cellular lysates (LC-MS/MS) or optimize cell permeability using truncated PEG variants .
Key Considerations for Experimental Design
- Click Chemistry Optimization : Adjust reaction stoichiometry (azide:alkyne ratio) to minimize off-target labeling. Excess PEG-azide may require post-conjugation purification (e.g., dialysis) .
- PROTAC Recycling : Monitor ubiquitination kinetics (e.g., ubiquitin pulldown assays) to determine if low drug concentrations suffice for sustained degradation, as predicted by PROTAC’s catalytic mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
